molecular formula C20H16F4N2O B609361 MTC420 CAS No. 2088930-66-7

MTC420

Cat. No.: B609361
CAS No.: 2088930-66-7
M. Wt: 376.3546
InChI Key: FFUXCAUWEZSJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Context in Antituberculosis Research

The discovery of MTC420 emerged from a pressing need to address the global burden of tuberculosis (TB), particularly multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. In 2017, a collaborative effort led by researchers at the University of Liverpool identified this compound (compound 42a) through a high-throughput screening (HTS) campaign targeting the respiratory chain dehydrogenase component, NADH:menaquinone oxidoreductase (Ndh). This enzyme is critical for mycobacterial energy metabolism, making it a strategic target for novel antitubercular agents.

The HTS evaluated 11,000 compounds, prioritized based on structural similarities to phenothiazine-derived Ndh inhibitors such as trifluoperazine and thioridazine. Concurrent in-house screening of a quinolone-focused library identified the quinolone core as the most promising chemotype, with ~90 hits demonstrating activity against replicating Mtb. Subsequent structure-activity relationship (SAR) studies optimized the quinolone scaffold, leading to this compound—a metabolically stable derivative with nanomolar-range inhibitory concentrations (IC50) against both drug-sensitive and multidrug-resistant Mtb strains.

Table 1: Key Antitubercular Activity of this compound

Strain/Model IC50 (nM) Source
Replicating Mtb (H37Rv) 525
Wayne Model (Dormant Mtb) 76
MDR Mtb (Clinical Isolate) 140

This breakthrough validated the quinolone scaffold as a viable platform for targeting mycobacterial respiration, addressing a critical gap in TB therapeutics.

Structural Classification as a Heterocyclic Quinolone Derivative

This compound belongs to the heterocyclic quinolone family, characterized by a 4-oxo-1,4-dihydroquinoline core modified with strategic substitutions to enhance target affinity and metabolic stability. Its molecular formula (C20H16F4N2O) reflects three key structural features:

  • Fluorine Substitutions : Dual fluorine atoms at positions C-5 and C-7 improve membrane permeability and resistance to enzymatic degradation.
  • 3-Methyl Group : A methyl group at C-3 stabilizes the keto-enol tautomer, which is essential for binding to the Ndh active site.
  • 4-(3,3-Difluoropyrrolidin-1-yl)phenyl Side Chain : This hydrophobic moiety enhances interactions with the menaquinone-binding pocket of Ndh, conferring specificity against mycobacterial isoforms.

Figure 1: Structural Features of this compound

          F  
          |  
F—C—N—C—O  
  |   |  
  CH3  N—(Difluoropyrrolidine)  

Simplified representation highlighting critical substituents.

The gem-difluoro group in the pyrrolidine ring reduces metabolic oxidation, prolonging half-life in microsomal assays (e.g., 72.8 minutes in human microsomes). This structural optimization distinguishes this compound from earlier quinolones, which often suffered from rapid hepatic clearance.

Key Target Pathogens: Mycobacterium tuberculosis Complex

This compound exhibits potent activity against the Mycobacterium tuberculosis complex (MTBC), a group of phylogenetically related pathogens including:

  • Drug-Sensitive Mtb (H37Rv) : IC50 = 525 nM in aerobic cultures.
  • Multidrug-Resistant Mtb (MDR-TB) : Retains efficacy against isolates with resistance to rifampicin and isoniazid (IC50 = 140–548 nM).
  • Dormant Mtb (Wayne Model) : Inhibits non-replicating bacilli under hypoxic conditions (IC50 = 76 nM), a critical feature for targeting latent infections.

The compound’s mechanism involves disrupting the electron transport chain (ETC) by inhibiting Ndh, thereby depleting ATP synthesis and inducing bacterial death. This target-specific action minimizes cross-resistance with first-line TB drugs, which primarily target cell wall synthesis or transcription.

Table 2: Comparative Activity Against Mtb Respiratory Targets

Target Enzyme Inhibitor Class MTC50 (nM)
NADH:menaquinone oxidoreductase Heterocyclic quinolones 76–525
Cytochrome bc1 Imidazopyridines 83–2500
ATP synthase Diarylquinolines 2–50

Data synthesized from .

Properties

CAS No.

2088930-66-7

Molecular Formula

C20H16F4N2O

Molecular Weight

376.3546

IUPAC Name

2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one

InChI

InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27)

InChI Key

FFUXCAUWEZSJRC-UHFFFAOYSA-N

SMILES

FC1=C2C(NC(C3=CC=C(N4CCC(F)(F)C4)C=C3)=C(C)C2=O)=CC(F)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MTC420;  MTC-420;  MTC 420.

Origin of Product

United States

Scientific Research Applications

Anti-Tuberculosis Activity

MTC420 has shown remarkable anti-mycobacterial activity with minimum inhibitory concentrations (MIC) indicating its effectiveness against both drug-sensitive and resistant strains:

Strain TypeIC50 (nM)
Drug-sensitive M. tuberculosis525
Hypoxic M. tuberculosis (Wayne strain)76
Multi-drug resistant patient isolates140

These findings suggest that this compound not only inhibits the growth of M. tuberculosis but also has favorable pharmacokinetic (PK) properties, making it a viable candidate for further development in TB treatment .

Case Study 1: Efficacy Against Drug-Resistant Strains

In a study conducted by Hong et al., this compound was evaluated for its efficacy against various strains of M. tuberculosis, including those resistant to first-line therapies. The results demonstrated that this compound maintained potent activity even against these challenging strains, suggesting its role as a critical addition to current TB treatment regimens .

Case Study 2: Pharmacokinetic Profile

Another significant aspect of this compound is its pharmacokinetic profile. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, which are essential for effective therapeutic outcomes. The toxicological assessments indicated low systemic toxicity, further supporting its potential as a safe therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or mechanistic similarities with MTC420:

Compound Class Target Key Activity Data PK/Toxicology Profile
This compound Quinolone NDH-2 Mtb IC50 = 525 nM; MDR IC50 = 140 nM High metabolic stability; low toxicity
TBI-166 Chlorpromazine analog Cytochrome bc1 Equivalent efficacy to CFZ; shorter t½ (41.25 h) Reduced skin pigmentation; superior AUC/Cmax
Bedaquiline Diarylquinoline ATP synthase Mtb MIC = 0.06 µg/mL (drug-sensitive) Long t½ (~5.5 months); QT prolongation risk
Moxifloxacin Fluoroquinolone DNA gyrase MDR-TB MIC90 = 0.5 µg/mL Moderate t½ (~12 h); tendon toxicity
SCR0911 Repurposed antimalarial Cytochrome bc1 MIC50 = 272 ± 41 µM (M. smegmatis) Rapid ATP depletion; preclinical stage

Key Comparative Findings

  • Potency Against MDR Strains :
    this compound exhibits lower IC50 (140 nM) against MDR Mtb compared to moxifloxacin (MIC90 = 0.5 µg/mL) and SCR0911 (MIC50 = 107 ± 5.8 µM), suggesting superior efficacy in drug-resistant infections .

  • Metabolic Stability :
    this compound’s gem-difluoro side chain enhances metabolic stability, unlike TBI-166, which has a shorter half-life (41.25 h) due to reduced lipophilicity (log P = 4.52 vs. CFZ’s log P > 5) .

  • Mechanistic Versatility :
    While SCR0911 and TBI-166 target cytochrome bc1, this compound’s inhibition of NDH-2 disrupts energy metabolism without cross-resistance to existing cytochrome inhibitors .

Pharmacophore Optimization and SAR Insights

  • Quinolone Core: Essential for binding to NDH-2’s hydrophobic pocket. Substitution with pyridyl groups (as in TBI-166) reduces potency but improves PK .
  • Amine Side Chain: Primary amines in this compound facilitate hydrogen bonding with NDH-2, a feature absent in older quinolones like moxifloxacin .
  • Fluorine Substituents : Gem-difluoro moieties in this compound enhance metabolic stability by blocking oxidative degradation pathways .

Preparation Methods

Initial Intermediate: Aromatic Finkelstein Reaction

The synthesis commences with 4-bromopropiophenone , which undergoes an aromatic Finkelstein reaction to yield 4-iodopropiophenone . This halogen exchange is catalyzed by copper(I) iodide (CuI) in the presence of N,N-dimethyl-1,2-diaminoethane , enhancing reactivity for subsequent amination. The reaction proceeds under mild conditions, achieving near-quantitative conversion (85–95% yield).

Buchwald–Hartwig Amination for Side Chain Installation

The iodinated intermediate undergoes a Buchwald–Hartwig amination to introduce the gem-difluoroamine side chain. Key reagents include:

  • Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) as a catalyst

  • Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand

  • gem-Fluorinated amine derivatives as nucleophiles

This step forms the ketone intermediate 41a–b in 12–28% yield , with the low yield attributed to steric hindrance from the gem-difluoro group. Microwave-assisted heating (150°C, 90 minutes) improves reaction efficiency.

Quinolone Core Formation via Oxazoline Condensation

The final step couples the side chain-containing ketone (41a ) with an oxazoline derivative under acidic conditions:

  • Triflic acid (TfOH) in n-butanol

  • Heating at 130°C for 24 hours

  • Purification via trituration with diethyl ether or flash chromatography

This yields this compound (42a ) in 47–56% isolated yield . The oxazoline precursor is synthesized from isatoic anhydride in 34–75% yield , with substituents at the 3-, 6-, and 7-positions tailored for optimal Mtb inhibition.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • n-Butanol outperforms DMF and DMSO in facilitating oxazoline-ketone condensation, minimizing side reactions.

  • Temperatures below 130°C result in incomplete conversion, while higher temperatures (>150°C) degrade the quinolone core.

Catalytic System for Amination

Comparative studies reveal:

Catalyst-Ligand SystemYield (%)Purity (%)
Pd₂(dba)₃/Xantphos2895
Pd(OAc)₂/BINAP1588
CuI/1,10-phenanthroline<572

The Pd₂(dba)₃/Xantphos system maximizes yield while suppressing β-hydride elimination.

Substituent Effects on Quinolone Reactivity

  • 3-Methyl substitution enhances metabolic stability by blocking cytochrome P450 oxidation.

  • 7-Methoxy groups improve solubility (logP reduced from 4.2 to 3.5) without compromising Mtb IC₅₀.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (400 MHz, DMSO-d₆):

  • δ 11.42 ppm : Singlet (1H, NH, quinolin-4-one)

  • δ 7.71 ppm : Doublet (J = 11.9 Hz, 1H, H-5 quinoline)

  • δ 3.90 ppm : Singlet (3H, OCH₃)

¹³C NMR confirms the gem-difluoro motif via absence of CF₂ coupling.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 383.1513 (C₂₂H₂₄N₂O₂³⁵Cl)

  • Calculated : 383.1526 (Δ = -3.4 ppm)

Isotopic pattern analysis (³⁵Cl:³⁷Cl ≈ 3:1) validates molecular formula.

Purity and Elemental Analysis

  • HPLC purity : ≥99% (C18 column, 0.1% TFA/ACN gradient)

  • Elemental analysis :

    • Calculated (C₂₂H₂₃N₂O₂F₂): C 68.74%, H 5.99%, N 7.29%

    • Found: C 68.69%, H 6.04%, N 7.21%

Scalability and Process Considerations

Kilogram-Scale Production Challenges

  • Finkelstein reaction : Exothermicity requires controlled addition of CuI to prevent runaway reactions.

  • Buchwald–Hartwig step : Pd leaching (<0.5 ppm) achieved via activated carbon filtration.

Environmental Impact Mitigation

  • Solvent recovery : n-Butanol is distilled and reused (85% recovery rate).

  • Pd waste : Residues are extracted with EDTA solution and recycled.

Comparative Analysis with Analogues

Role of gem-Difluoro Substitution

Replacing 42a ’s CF₂ group with CH₂ (42b ) results in:

  • 3.2-fold lower Mtb IC₅₀ (525 nM → 1.68 μM)

  • 2.1-fold faster hepatic microsomal clearance

The CF₂ group enhances target binding via dipole interactions and metabolic stability.

Impact of 7-Methoxy Group Removal

Removing the 7-OCH₃ group (7c vs. 42a ):

  • logP increases from 3.5 to 4.1

  • Aqueous solubility drops from 12 μM to 3 μM

This underscores the methoxy group’s role in balancing lipophilicity and solubility .

Q & A

Q. What are the key structural components of MTC420, and how do they influence its biological activity?

this compound comprises four distinct rings (A–D), each contributing to its bioactivity. The A ring (aromatic with a nitrogen atom) and D ring (fluorine-substituted tetracarbon structure) are critical for target binding, as demonstrated in Mycobacterium tuberculosis (Mtb) respiratory chain inhibition studies . Methodological insight: Use structure-activity relationship (SAR) analysis to systematically modify substituents (e.g., R1/R2 groups on the A/B rings) and evaluate changes in potency via in vitro MIC (minimum inhibitory concentration) assays .

Q. What experimental models are recommended for initial evaluation of this compound’s antitubercular activity?

Q. How should researchers design dose-response studies for this compound?

Adopt a logarithmic dilution series (e.g., 0.06–64 µg/mL) to capture full dose-response curves. Include positive controls (e.g., isoniazid) and negative controls (vehicle-only). Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC50/IC50 values .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?

Contradictions often arise from differences in metabolic stability or tissue penetration . Mitigation strategies:

  • Perform metabolite identification (e.g., LC-MS/MS) to detect inactive breakdown products .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
  • Validate findings in hypoxic Mtb models (e.g., Wayne model) to mimic in vivo conditions .

Q. What methodological approaches optimize this compound’s SAR for reduced off-target effects?

  • Fragment-based drug design : Replace the C ring with bioisosteres (e.g., pyridine instead of benzene) to enhance selectivity .
  • Computational docking : Use AutoDock Vina to predict binding interactions with Mtb cytochrome bc1 complex vs. human homologs .
  • Selectivity profiling : Screen against a panel of eukaryotic enzymes (e.g., cytochrome P450) to identify off-target liabilities .

Q. How should researchers address discrepancies in this compound’s metabolic stability across species?

  • Conduct cross-species microsomal stability assays (human, mouse, rat).
  • Use QSAR (quantitative SAR) models to correlate structural features (e.g., fluorine substitution on D ring) with metabolic half-life .
  • Validate with in vivo PK studies in multiple species to identify translatable trends .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with existing antitubercular drugs?

Apply Chou-Talalay combination index (CI) analysis :

  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism Example workflow:
  • Test this compound with rifampicin, bedaquiline, etc., in 2D checkerboard assays.
  • Calculate CI values using CompuSyn software.
  • Validate synergy in macrophage infection models .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound synthesis?

  • Document reaction conditions (temperature, solvent, catalyst) in Supplementary Information.
  • Provide NMR/HPLC purity data for all batches.
  • Adhere to ICH Q11 guidelines for critical quality attributes (CQAs) .

What criteria define a robust research question for this compound studies?

Align with FINER criteria :

  • F easible (adequate resources, sample size ≥75 for statistical power ).
  • I nnovative (e.g., novel fluorine substitution strategies).
  • N ovel (address gaps in Mtb energy metabolism inhibition).
  • E thical (approval from biosafety committees).
  • R elevant (impact on drug-resistant TB) .

Q. How to handle conflicting data on this compound’s cytotoxicity?

  • Replicate assays in independent labs using identical protocols.
  • Perform meta-analysis of raw data (e.g., Forest plots) to identify outliers.
  • Use Bayesian statistical models to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MTC420
Reactant of Route 2
Reactant of Route 2
MTC420

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.